5-[[1-(4-Bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-[[1-(4-Bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a pyrimidine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(4-Bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form 1-(4-bromophenyl)-3-methyl-5-oxopyrazole.
Formation of the Pyrimidine Ring: The next step involves the reaction of the pyrazole derivative with benzaldehyde and thiourea under basic conditions to form the pyrimidine ring.
Final Assembly: The final step involves the condensation of the intermediate with 6-hydroxy-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidin-4-one moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole and pyrimidine rings, leading to the formation of alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3), thiourea, and primary amines are used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and as a probe for understanding biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with multiple biological targets makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-[[1-(4-Bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-methyl-5-oxopyrazole: Shares the pyrazole ring and bromophenyl group.
6-Hydroxy-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one: Shares the pyrimidine ring and hydroxyl group.
4-Bromobenzaldehyde: Shares the bromophenyl group.
Uniqueness
The uniqueness of 5-[[1-(4-Bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one lies in its combination of multiple functional groups and heterocyclic rings. This combination provides a versatile platform for chemical modifications and the exploration of diverse biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O3S/c1-17-22(26(35)32(29-17)21-14-12-18(28)13-15-21)16-23-24(33)30(19-8-4-2-5-9-19)27(36)31(25(23)34)20-10-6-3-7-11-20/h2-16,33H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZDIRICZMDMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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